2-(3,4-dimethoxyphenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
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Overview
Description
2-(3,4-dimethoxyphenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a dimethoxyphenyl group, a methanesulfonyl group, and a tetrahydroquinoline moiety. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the tetrahydroquinoline core using methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Dimethoxyphenyl Group: This can be done through a nucleophilic substitution reaction where the dimethoxyphenyl group is introduced to the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced acetamide derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound in drug discovery and development.
Industry: Applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The presence of the methanesulfonyl group suggests potential interactions with sulfonamide-binding proteins, while the tetrahydroquinoline moiety may interact with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethoxyphenyl)acetamide: Lacks the tetrahydroquinoline and methanesulfonyl groups.
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide: Lacks the dimethoxyphenyl group.
Uniqueness
The unique combination of the dimethoxyphenyl, methanesulfonyl, and tetrahydroquinoline groups in 2-(3,4-dimethoxyphenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-26-18-9-6-14(11-19(18)27-2)12-20(23)21-16-8-7-15-5-4-10-22(17(15)13-16)28(3,24)25/h6-9,11,13H,4-5,10,12H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSGEDAXOKVPQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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